Trifluoromethanesulfonanilide
Overview
Description
Trifluoromethanesulfonanilide, related to trifluoromethanesulfonic acid derivatives, has been explored for its utility in organic synthesis, including electrophilic aromatic substitution reactions and the formation of carbon-heteroatom bonds. Its strong electron-withdrawing properties and low nucleophilicity make it a versatile reagent in the synthesis of new organic compounds (Kazakova & Vasilyev, 2017).
Synthesis Analysis
Trifluoromethanesulfonanilide and related compounds like triflamides and triflimides have been synthesized through various methods. These compounds are recognized for their NH-acidity, lipophilicity, catalytic activity, and specific chemical properties, which contribute to their widespread use in organic chemistry (Moskalik & Astakhova, 2022).
Molecular Structure Analysis
The molecular structure and crystallography of trifluoromethanesulfonanilide-related compounds have been extensively studied. For example, bis((trifluoromethyl)sulfonyl)amine and magnesium hexaaquo bis((trifluoromethyl)sulfonyl)amide dihydrate provide insights into the high gas-phase acidity and electron delocalization in these compounds, which is crucial for understanding their reactivity (Haas et al., 1996).
Chemical Reactions and Properties
Trifluoromethanesulfonanilide and its derivatives have been used to catalyze various chemical reactions, including acylations, electrophilic aromatic substitutions, and the synthesis of carbo- and heterocyclic structures. Their high protonating power and specific reactivity patterns have been leveraged in the synthesis of novel organic compounds, highlighting their importance in organic synthesis (Kazakova & Vasilyev, 2017).
Physical Properties Analysis
Research on trifluoromethanesulfonanilide-related compounds also includes the study of their physical properties, such as phase behavior, solvation effects, and molecular dynamics, which are essential for understanding their behavior in various chemical environments and applications (Paddison et al., 1997).
Chemical Properties Analysis
The chemical properties of trifluoromethanesulfonanilide, such as its reactivity, stability, and catalytic activity, have been a subject of investigation. These studies have provided insights into the mechanisms of reactions facilitated by trifluoromethanesulfonanilide and its derivatives, offering valuable information for their application in organic synthesis and material science (Moskalik & Astakhova, 2022).
Scientific Research Applications
-
Miticidal Activity
- Scientific Field : Bioscience, Biotechnology, and Biochemistry .
- Application Summary : Trifluoromethanesulfonanilide compounds have been found to have high miticidal activity against house dust mites .
- Methods of Application : Several 2-alkoxycarbonyltrifluoromethanesulfonanilides were prepared to examine their miticidal activity .
- Results : 4-Halo-2-alkoxycarbonyltrifluoromethanesulfonanilides in particular showed good miticidal activity against Tyrophagus putrescentiae (Tp), Dermatophagoides farinae (Dp) and Chelacaropsis moorei (Cm) .
-
Fluorescent Probes
- Scientific Field : Chemical Science .
- Application Summary : Trifluoromethanesulfonanilide is used in the design and synthesis of a palette of fluorescent probes based on the underexplored bimane scaffold .
- Methods of Application : The newly developed probes with varied electronic properties show tunable absorption and emission in the visible region with large Stokes shifts .
- Results : These properties enable their application as “turn-on” fluorescent probes to detect fibrillar aggregates of the α-synuclein (αS) protein that are a hallmark of Parkinson’s disease (PD) .
-
Reactions with Aromatic Compounds
- Scientific Field : Organic Chemistry .
- Application Summary : Trifluoromethanesulfonyl azide reacts with aromatic compounds .
- Methods of Application : Thermolysis of trifluoromethanesulfonyl azide in solvents composed of 1:1 mixtures of benzene and substituted benzenes gives trifluoromethanesulfonanilide and substituted trifluoromethanesulfonanilides .
- Results : The isomer ratios, the total rate ratios, and the partial rate factors for the sulfonamidation have been determined .
-
Miticidal Activity
- Scientific Field : Bioscience, Biotechnology, and Biochemistry .
- Application Summary : Trifluoromethanesulfonanilide compounds have been found to have high miticidal activity against house dust mites .
- Methods of Application : Several 2-alkoxycarbonyltrifluoromethanesulfonanilides were prepared to examine their miticidal activity .
- Results : 4-Halo-2-alkoxycarbonyltrifluoromethanesulfonanilides in particular showed good miticidal activity against Tyrophagus putrescentiae (Tp), Dermatophagoides farinae (Dp) and Chelacaropsis moorei (Cm) .
-
Fluorescent Probes
- Scientific Field : Chemical Science .
- Application Summary : Trifluoromethanesulfonanilide is used in the design and synthesis of a palette of fluorescent probes based on the underexplored bimane scaffold .
- Methods of Application : The newly developed probes with varied electronic properties show tunable absorption and emission in the visible region with large Stokes shifts .
- Results : These properties enable their application as “turn-on” fluorescent probes to detect fibrillar aggregates of the α-synuclein (αS) protein that are a hallmark of Parkinson’s disease (PD) .
-
Reactions with Aromatic Compounds
- Scientific Field : Organic Chemistry .
- Application Summary : Trifluoromethanesulfonyl azide reacts with aromatic compounds .
- Methods of Application : Thermolysis of trifluoromethanesulfonyl azide in solvents composed of 1:1 mixtures of benzene and substituted benzenes gives trifluoromethanesulfonanilide and substituted trifluoromethanesulfonanilides .
- Results : The isomer ratios, the total rate ratios, and the partial rate factors for the sulfonamidation have been determined .
-
Miticidal Activity
- Scientific Field : Bioscience, Biotechnology, and Biochemistry .
- Application Summary : Trifluoromethanesulfonanilide compounds have been found to have high miticidal activity against house dust mites .
- Methods of Application : Several 2-alkoxycarbonyltrifluoromethanesulfonanilides were prepared to examine their miticidal activity .
- Results : 4-Halo-2-alkoxycarbonyltrifluoromethanesulfonanilides in particular showed good miticidal activity against Tyrophagus putrescentiae (Tp), Dermatophagoides farinae (Dp) and Chelacaropsis moorei (Cm) .
-
Fluorescent Probes
- Scientific Field : Chemical Science .
- Application Summary : Trifluoromethanesulfonanilide is used in the design and synthesis of a palette of fluorescent probes based on the underexplored bimane scaffold .
- Methods of Application : The newly developed probes with varied electronic properties show tunable absorption and emission in the visible region with large Stokes shifts .
- Results : These properties enable their application as “turn-on” fluorescent probes to detect fibrillar aggregates of the α-synuclein (αS) protein that are a hallmark of Parkinson’s disease (PD) .
-
Reactions with Aromatic Compounds
- Scientific Field : Organic Chemistry .
- Application Summary : Trifluoromethanesulfonyl azide reacts with aromatic compounds .
- Methods of Application : Thermolysis of trifluoromethanesulfonyl azide in solvents composed of 1:1 mixtures of benzene and substituted benzenes gives trifluoromethanesulfonanilide and substituted trifluoromethanesulfonanilides .
- Results : The isomer ratios, the total rate ratios, and the partial rate factors for the sulfonamidation have been determined .
Safety And Hazards
Future Directions
properties
IUPAC Name |
1,1,1-trifluoro-N-phenylmethanesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO2S/c8-7(9,10)14(12,13)11-6-4-2-1-3-5-6/h1-5,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXDSKEQSEGDAFN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NS(=O)(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20196570 | |
Record name | Trifluoromethanesulfonanilide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20196570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,1-Trifluoro-n-phenylmethanesulfonamide | |
CAS RN |
456-64-4 | |
Record name | 1,1,1-Trifluoro-N-phenylmethanesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=456-64-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Trifluoromethanesulfonanilide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000456644 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Trifluoromethanesulfonanilide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20196570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1,1-trifluoro-N-phenylmethanesulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.232.901 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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